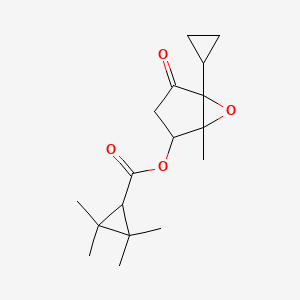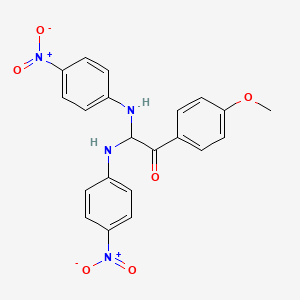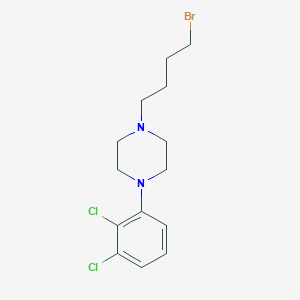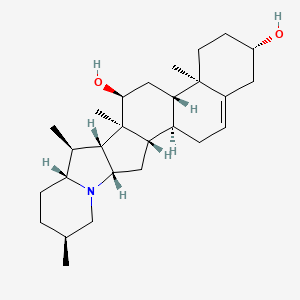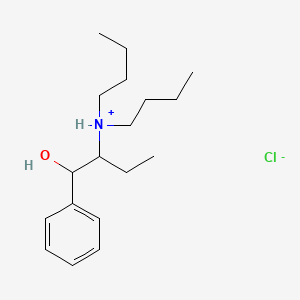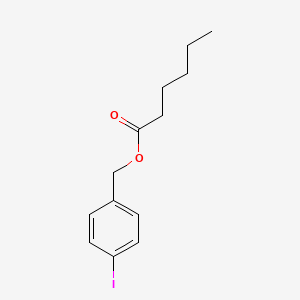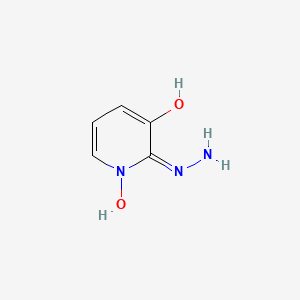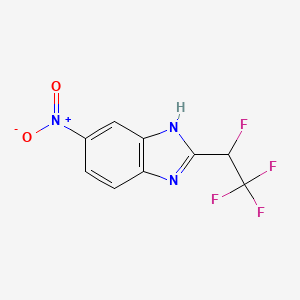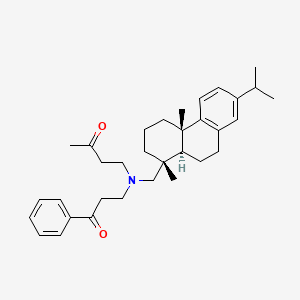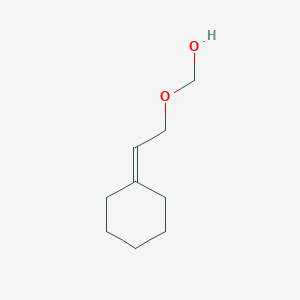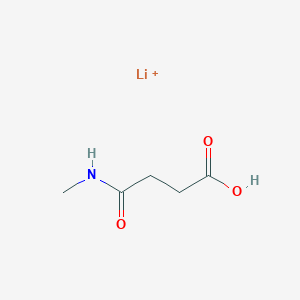
2,4-Dibromo-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6Br2O It is a derivative of indanone, characterized by the presence of two bromine atoms at the 2 and 4 positions of the indanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,3-dihydro-1H-inden-1-one. One common method is the reaction of 2,3-dihydro-1H-inden-1-one with bromine in the presence of a solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
化学反応の分析
Types of Reactions
2,4-Dibromo-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,3-dihydro-1H-inden-1-one by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Chromium trioxide in acetic acid or other oxidizing agents.
Major Products Formed
Substitution: Various substituted indanone derivatives.
Reduction: 2,3-Dihydro-1H-inden-1-one.
Oxidation: Carboxylic acids and other oxidized products.
科学的研究の応用
2,4-Dibromo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dibromo-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites. The presence of bromine atoms can enhance the compound’s reactivity and binding affinity, making it a valuable tool in biochemical studies .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the bromine atoms and has different reactivity and applications.
2,4-Dichloro-2,3-dihydro-1H-inden-1-one: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.
2,4-Difluoro-2,3-dihydro-1H-inden-1-one: Contains fluorine atoms, which can significantly alter its reactivity and biological activity.
Uniqueness
2,4-Dibromo-2,3-dihydro-1H-inden-1-one is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in synthesis, research, and industry .
特性
CAS番号 |
25834-53-1 |
|---|---|
分子式 |
C9H6Br2O |
分子量 |
289.95 g/mol |
IUPAC名 |
2,4-dibromo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6Br2O/c10-7-3-1-2-5-6(7)4-8(11)9(5)12/h1-3,8H,4H2 |
InChIキー |
MZJYWCIXSWLFTP-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=C1C(=CC=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethylanilino]ethyl benzoate](/img/structure/B13786488.png)
![N-[(Benzyloxy)carbonyl]-L-alanine succinic anhydride](/img/structure/B13786491.png)
